molecular formula C5H4F3N3O B13468926 5-(Trifluoromethoxy)pyrimidin-2-amine CAS No. 2384802-72-4

5-(Trifluoromethoxy)pyrimidin-2-amine

Cat. No.: B13468926
CAS No.: 2384802-72-4
M. Wt: 179.10 g/mol
InChI Key: SBCPMOQVZNGJPL-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)pyrimidin-2-amine is an organic compound with the molecular formula C5H4F3N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The trifluoromethoxy group attached to the pyrimidine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)pyrimidin-2-amine typically involves the introduction of the trifluoromethoxy group to a pyrimidine precursor. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyrimidine derivative is reacted with a trifluoromethoxy reagent under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base and a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine compounds.

Scientific Research Applications

5-(Trifluoromethoxy)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethoxy)pyridin-2-amine: Similar in structure but with a pyridine ring instead of pyrimidine.

    2-(Trifluoromethoxy)pyrimidin-5-amine: The trifluoromethoxy group is attached at a different position on the pyrimidine ring.

Uniqueness

5-(Trifluoromethoxy)pyrimidin-2-amine is unique due to the specific positioning of the trifluoromethoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

2384802-72-4

Molecular Formula

C5H4F3N3O

Molecular Weight

179.10 g/mol

IUPAC Name

5-(trifluoromethoxy)pyrimidin-2-amine

InChI

InChI=1S/C5H4F3N3O/c6-5(7,8)12-3-1-10-4(9)11-2-3/h1-2H,(H2,9,10,11)

InChI Key

SBCPMOQVZNGJPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N)OC(F)(F)F

Origin of Product

United States

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